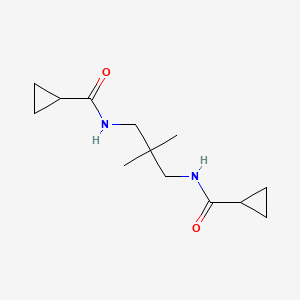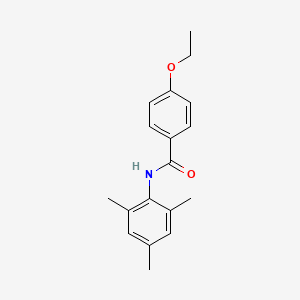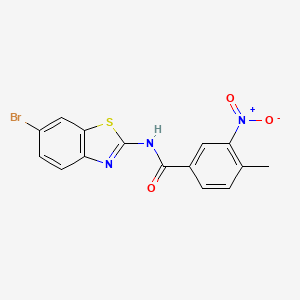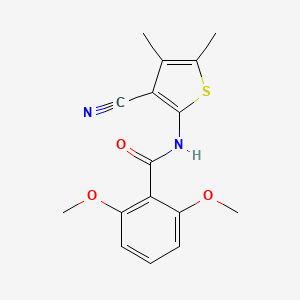
N,N'-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes two cyclopropane rings and a central 2,2-dimethyl-1,3-propanediyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,2-dimethyl-1,3-propanediol and cyclopropanecarboxylic acid.
Formation of Intermediate: The diol is first converted to a dihalide using a halogenating agent such as thionyl chloride.
Cyclopropanation: The dihalide intermediate is then reacted with cyclopropanecarboxylic acid in the presence of a base, such as sodium hydride, to form the cyclopropane rings.
Amidation: Finally, the intermediate is subjected to amidation using ammonia or an amine to form the desired dicyclopropanecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane rings, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
作用機序
The mechanism by which N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The cyclopropane rings can provide rigidity to the molecule, enhancing its binding affinity to target proteins.
Material Properties: In materials science, the compound’s structure contributes to the mechanical strength and stability of polymers.
類似化合物との比較
Similar Compounds
N,N’-(1,3-Propanediyl)dicyclopropanecarboxamide: Lacks the 2,2-dimethyl substitution, resulting in different chemical and physical properties.
N,N’-(2,2-Dimethyl-1,3-propanediyl)diacetamide: Contains acetamide groups instead of cyclopropanecarboxamide, leading to variations in reactivity and applications.
Uniqueness
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide is unique due to its combination of cyclopropane rings and a dimethyl-substituted backbone, which imparts distinct chemical stability and reactivity. This makes it a valuable compound for specialized applications in various fields.
特性
分子式 |
C13H22N2O2 |
|---|---|
分子量 |
238.33 g/mol |
IUPAC名 |
N-[3-(cyclopropanecarbonylamino)-2,2-dimethylpropyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,7-14-11(16)9-3-4-9)8-15-12(17)10-5-6-10/h9-10H,3-8H2,1-2H3,(H,14,16)(H,15,17) |
InChIキー |
ADWVZCPTWFMHLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC(=O)C1CC1)CNC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B10978116.png)
![1-[(2-Nitrophenyl)sulfonyl]azepane](/img/structure/B10978122.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B10978133.png)
![6-Ethyl-2-{[(3-methylphenyl)carbamoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10978140.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B10978146.png)
![4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10978162.png)

![5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide](/img/structure/B10978166.png)
![4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10978178.png)




![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B10978208.png)